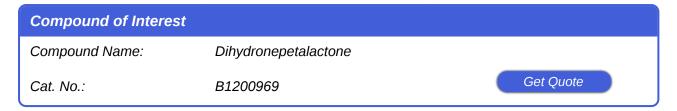


A Comparative Analysis of Dihydronepetalactone and Other Leading Insect Repellents

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insect repellent **dihydronepetalactone** (DHNPL) against three other widely used alternatives: DEET, Picaridin, and IR3535. The information presented is collated from peer-reviewed studies to assist researchers and professionals in evaluating the performance and mechanisms of these compounds.

Quantitative Repellency Data

The following tables summarize the efficacy of DHNPL and its comparators against various insect species, based on available experimental data.

Table 1: Repellency against Aedes aegypti (Yellow Fever Mosquito)



Repellent	Concentrati on	Protection Time (hours)	Percent Repellency	Biting Deterrence	Study Type
DHNPL (DHN 1 & 2)	1% (wt:vol)	Not specified	Comparable to DEET	DHN 1 more effective than DHN 2 in preventing probes	In vitro
DEET	1% (wt:vol)	Not specified	Comparable to DHNPL	-	In vitro
Picaridin	20%	>6.3	Not specified	-	Laboratory study
IR3535	10%	~2	Not specified	-	Arm-in-cage
IR3535	20%	~3	Not specified	-	Arm-in-cage

Table 2: Repellency against Anopheles Species (Malaria Vectors)



Repellent	Concentrati on	Protection Time (hours)	Percent Repellency	Species	Study Type
DHNPL (DHN 1)	10% (wt:vol)	3.5	Complete Protection	An. albimanus	In vivo (human subjects)[1] [2]
DHNPL (DHN 2)	10% (wt:vol)	5.0	Complete Protection	An. albimanus	In vivo (human subjects)[1] [2]
DEET	10% (wt:vol)	6.4	Complete Protection	An. albimanus	In vivo (human subjects)[1]
DEET	Not specified	Not specified	95% protection against An. gambiae	An. gambiae s.l.	Field study
Picaridin	20%	Not specified	>97% protection for 5 hours	Anopheles spp.	Field study[3]
IR3535	Not specified	Not specified	Least efficient against anophelines	Anopheles spp.	Field study

Table 3: Repellency against Other Insects



Repellent	Concentration	Protection Time (hours)	Target Insect	Study Type
DHNPL (DHN 1 & 2)	1% (wt:vol)	Not specified	Stomoxys calcitrans (Stable fly) - Statistically equivalent to DEET	In vitro
DHNPL (DHN 1)	Not specified	1.8	Ixodes scapularis (Black-legged tick)	In vivo
DHNPL (DHN 2)	Not specified	1.4	Ixodes scapularis (Black-legged tick)	In vivo
DEET	Not specified	2.1	Ixodes scapularis (Black-legged tick)	In vivo
Picaridin	20%	12	Ticks	Laboratory study[4]
IR3535	20%	Not specified	Repels ticks, flies, chiggers, midges, fleas, and lice	General statement

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies designed to assess repellent efficacy. Below are detailed descriptions of the key protocols cited.

In Vitro Repellency Assay (Membrane Feeding System)

This laboratory-based method assesses the intrinsic repellency of a compound by measuring the prevention of insect probing and feeding through a treated membrane.



 Apparatus: A multi-well test apparatus where the wells are covered with a feeding membrane (e.g., collagen). The wells contain a blood meal or an attractant solution.

Procedure:

- The test repellent is diluted in a solvent (e.g., isopropyl alcohol) to the desired concentration.
- A defined volume of the repellent solution is applied to the surface of the membrane.
 Control membranes are treated with the solvent alone.
- The treated membranes are placed over the wells containing the attractant.
- A known number of insects (e.g., mosquitoes) are introduced into a cage containing the apparatus.
- The number of insects probing the treated versus control membranes is recorded over a specific time period.
- Metrics: Percentage repellency is calculated based on the reduction in probing on the treated membrane compared to the control. The time to the first probe on the treated membrane can also be recorded.

In Vivo Repellency Assay (Arm-in-Cage Method)

This is a standard laboratory method to evaluate the protection time of a topical repellent on human skin.

- Subjects: Human volunteers meeting specific inclusion criteria.
- Procedure:
 - A defined area of the volunteer's forearm is marked.
 - A standard volume of the repellent formulation is applied evenly to the marked area. The
 other arm may serve as a control or be treated with a standard repellent like DEET for
 comparison.



- The treated forearm is exposed to a cage containing a known number of host-seeking female mosquitoes for a set duration (e.g., 3-5 minutes) at regular intervals (e.g., every 30 minutes).
- The number of mosquito landings and bites (or attempted bites) is recorded during each exposure period.
- Metrics: The primary endpoint is the Complete Protection Time (CPT), defined as the time from repellent application until the first confirmed insect bite.

Signaling Pathways and Mechanisms of Action

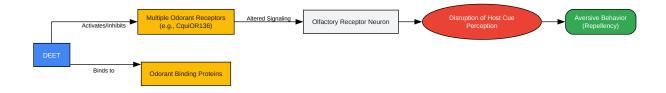
The following diagrams illustrate the current understanding of the signaling pathways involved in the perception of DHNPL and the comparator repellents by insects.



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DHNPL Signaling Pathway

Dihydronepetalactone (DHNPL): Evidence suggests that nepetalactone, the precursor to DHNPL, acts as an agonist of the TRPA1 ion channel in insects. This channel is a non-selective cation channel that, when activated, leads to an influx of calcium ions, causing neuronal depolarization and triggering an aversive behavioral response.



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DEET Signaling Pathway

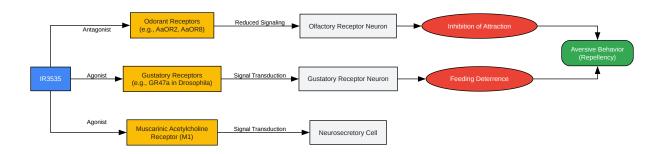
DEET: The mechanism of DEET is complex and not fully elucidated. It is known to interact with multiple olfactory receptors (ORs) and odorant-binding proteins (OBPs). DEET can both activate certain ORs, leading to a repellent signal, and inhibit the response of other ORs to host attractants, effectively "jamming" the insect's ability to locate a host.



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Picaridin Signaling Pathway

Picaridin: Picaridin is thought to work through a multi-faceted mechanism. It can bind to odorant-binding proteins, potentially preventing host odors from reaching the olfactory receptors.[2] It also acts as an antagonist on certain odorant receptors, inhibiting their response to attractants.[3][5][6] This combined action effectively "masks" the host from the insect.





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IR3535 Signaling Pathway

IR3535: The mode of action for IR3535 involves both the olfactory and gustatory systems. It has been shown to act as an antagonist on certain odorant receptors, inhibiting the insect's response to attractants.[7] Additionally, studies in Drosophila have identified that IR3535 activates bitter-sensing gustatory receptor neurons through receptors such as GR47a, leading to feeding deterrence.[8] There is also evidence for its interaction with muscarinic acetylcholine receptors.[9][10]

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